Structural Biology and Binding Pocket Analysis of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride
Structural Biology and Binding Pocket Analysis of 3-Pyridin-4-yl-1H-indazol-5-ylamine Dihydrochloride
Executive Summary
In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the indazole scaffold represents a highly privileged pharmacophore. Specifically, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (CAS: 1427195-08-1) serves as a potent, multi-vector fragment for interrogating the ATP-binding pockets of diverse kinases, including VEGFR, FGFR, and Aurora kinases .
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we deconstruct the causality behind its crystallographic behavior, the thermodynamic logic of its binding pocket interactions, and the self-validating protocols required to leverage this molecule in hit-to-lead optimization campaigns.
Physicochemical Profile & Structural Logic
Before initiating X-ray crystallography or soaking campaigns, it is critical to understand the physical state of the fragment. The choice to utilize the dihydrochloride salt rather than the free base is a deliberate experimental strategy. Free-base indazoles often suffer from poor aqueous solubility, necessitating high concentrations of Dimethyl Sulfoxide (DMSO) during crystal soaking. DMSO aggressively competes for water-mediated hydrogen bonds within the protein lattice, frequently leading to crystal cracking or dissolution. The dihydrochloride salt provides >50 mM solubility in standard aqueous buffers, preserving the integrity of the apo-crystal lattice while ensuring high occupancy in the active site.
Quantitative Data Summary
Table 1: Physicochemical properties dictating the fragment's pharmacokinetic and crystallographic behavior.
| Property | Value | Mechanistic Implication |
| Compound Name | 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride | Standardized nomenclature for FBDD tracking. |
| CAS Registry Number | 1427195-08-1 (Salt) / 936361-35-2 (Base) | Essential for high-throughput library indexing. |
| Molecular Formula | C₁₂H₁₂Cl₂N₄ (Salt) | Salt form ensures optimal hydration energy. |
| Molecular Weight | 283.15 g/mol (Salt) / 210.23 g/mol (Base) | Ideal fragment size (Rule of 3 compliant) [[1]]([Link]). |
| Hydrogen Bond Donors | 3 | Enables robust hinge and solvent interactions. |
| Hydrogen Bond Acceptors | 3 | Facilitates gatekeeper/DFG motif targeting. |
| Rotatable Bonds | 1 | Low entropic penalty upon binding. |
Mechanistic Binding Architecture in the Kinase Pocket
The potency of 3-Pyridin-4-yl-1H-indazol-5-ylamine lies in its tri-vector architecture. Each functional group is evolutionarily optimized to exploit specific micro-environments within the kinase domain.
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The Hinge-Binding Core (1H-Indazole): The indazole ring is a canonical hinge-binding motif . The N1 and N2 atoms act as a highly efficient hydrogen bond donor-acceptor pair. They interact directly with the backbone amide and carbonyl groups of the kinase hinge region (typically a Cysteine or Methionine residue). This interaction anchors the fragment, establishing the primary binding affinity.
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The Specificity Pocket Vector (3-(4-Pyridyl) Group): The addition of a 4-pyridyl group at the C3 position forces the fragment to project deep into the hydrophobic specificity pocket (the back pocket). The nitrogen on the pyridine ring is strategically positioned to form a critical electrostatic salt bridge or hydrogen bond with the catalytic lysine or the DFG-aspartate motif, effectively locking the kinase in an inactive conformation .
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The Solvent Channel Vector (5-Amino Group): The 5-amino (-NH₂) group is oriented away from the hydrophobic core and points directly toward the solvent-exposed channel. In fragment-based design, this is the ideal synthetic handle. It allows medicinal chemists to append bulky solubilizing groups or extended linkers (e.g., ureas or amides) without sterically clashing with the rigid ATP-binding pocket .
Fig 1: Logical structure-activity relationship and binding vectors of the indazole fragment.
Self-Validating Crystallographic Soaking Protocol
To accurately resolve the binding pocket interactions of this fragment, a rigorous, self-validating X-ray crystallography protocol must be employed. This methodology is designed to eliminate false positives caused by crystal artifacts.
Phase 1: Apo-Crystal Generation and Baseline Validation
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Step 1.1: Express and purify the target kinase construct (e.g., VEGFR2 or FGFR1) to >95% homogeneity using size-exclusion chromatography. Causality: Impurities disrupt the uniform crystal lattice required for high-resolution (<2.0 Å) diffraction.
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Step 1.2: Grow apo-crystals using hanging-drop vapor diffusion. Validation Check: Collect a baseline diffraction dataset of the apo-crystal to ensure the ATP-binding pocket is free of crystallization chaperones (e.g., PEG or precipitants) that could block fragment entry.
Phase 2: Ligand Soaking (Exploiting the Dihydrochloride Salt)
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Step 2.1: Prepare a 50 mM stock solution of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in the exact mother liquor used for crystallization. Causality: Utilizing the mother liquor prevents osmotic shock, while the dihydrochloride salt eliminates the need for DMSO, preserving the crystal's structural integrity.
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Step 2.2: Transfer the apo-crystal into the soaking drop and incubate for 2 to 24 hours. Causality: Time-course soaking allows the fragment to diffuse through the solvent channels and displace ordered water molecules in the active site.
Phase 3: Cryoprotection and Diffraction
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Step 3.1: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment). Causality: Glycerol prevents the formation of crystalline ice during flash-freezing, which would otherwise obscure the protein diffraction pattern.
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Step 3.2: Flash-cool in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
Phase 4: Electron Density Validation
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Step 4.1: Perform molecular replacement using the apo-structure. Validation Check: The binding of the fragment is only confirmed if a clear, positive |Fo| - |Fc| difference electron density map (>3σ) appears in the ATP-binding pocket prior to modeling the ligand.
Fig 2: Self-validating crystallographic soaking workflow for fragment-based drug discovery.
Kinase Pathway Inhibition & Fragment Optimization
By successfully anchoring into the hinge region and specificity pocket of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, derivatives of this fragment act as potent upstream inhibitors. They effectively shut down the downstream phosphorylation cascades responsible for tumor proliferation and survival.
Fig 3: Kinase signaling pathways targeted by optimized indazole-based inhibitors.
Hit-to-Lead Strategy
The transition from the 3-Pyridin-4-yl-1H-indazol-5-ylamine fragment to a clinical candidate relies on iterative structure-based drug design (SBDD). Because the 5-amino group points toward the solvent channel, it is the primary site for functionalization. Coupling this amine with diverse acyl chlorides or isocyanates generates amide or urea linkages. These extensions can reach out to interact with the solvent-exposed residues, drastically improving target selectivity (e.g., distinguishing VEGFR from Aurora kinases) while enhancing overall pharmacokinetic stability.
References
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL: [Link]
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Title: Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma Source: European Journal of Medicinal Chemistry (PubMed - NIH) URL: [Link]
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Title: A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]
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Title: 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction Source: PMC - NIH URL: [Link]
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Title: 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 Source: PubChem - NIH URL: [Link]
